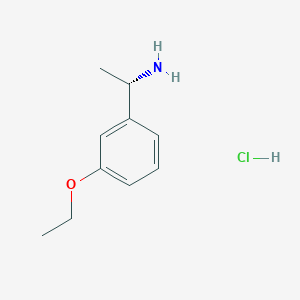

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride

Description

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride (CAS: 1213547-94-4) is a chiral amine derivative with a molecular formula of C₁₀H₁₆ClNO and a molecular weight of 201.69 g/mol . The compound features an ethoxy group (-OCH₂CH₃) at the meta position of the phenyl ring and an (S)-configured ethylamine moiety, which is protonated as a hydrochloride salt to enhance solubility and stability . It is primarily used in pharmaceutical research and medicinal chemistry, particularly in the synthesis of enantiomerically pure intermediates for drug development .

Propriétés

IUPAC Name |

(1S)-1-(3-ethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-3-12-10-6-4-5-9(7-10)8(2)11;/h4-8H,3,11H2,1-2H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWPZDCMKKGEQP-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC(=C1)[C@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662540 | |

| Record name | (1S)-1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213547-94-4 | |

| Record name | (1S)-1-(3-Ethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3-ethoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Asymmetric Reductive Amination of 3-Ethoxyacetophenone

One of the most common and efficient methods to prepare (S)-1-(3-ethoxyphenyl)ethanamine hydrochloride is via asymmetric reductive amination of 3-ethoxyacetophenone with a chiral amine or chiral catalyst system.

- Starting materials: 3-ethoxyacetophenone and (S)-phenylethylamine (or other chiral amines).

- Catalysts: Combination of tetraalkyl titanate (e.g., tetraisopropyl titanate) and Raney-Nickel under hydrogen atmosphere.

- Solvent: Ethanol, ethyl acetate, or tetrahydrofuran.

- Conditions: Moderate temperature (30–100°C), hydrogen pressure (1–30 atm, often around 3 atm).

- Process: The ketone and chiral amine undergo condensation followed by catalytic hydrogenation to yield the chiral amine product.

- Post-treatment: Removal of catalyst by filtration, basification, and extraction to isolate the free amine.

- Conversion to hydrochloride salt: Treatment with hydrochloric acid to form the stable hydrochloride salt.

- High optical purity (>99% enantiomeric excess).

- Good overall yield (typically >70%).

- Mild reaction conditions and relatively simple workup.

- Suitable for scale-up and industrial production.

| Parameter | Typical Value |

|---|---|

| Temperature | 30–100 °C |

| Hydrogen pressure | 1–30 atm (commonly 3 atm) |

| Catalyst | Tetraisopropyl titanate/Raney-Ni |

| Optical purity (ee) | >99% |

| Yield | 70–75% |

| Solvent | Ethanol, ethyl acetate, or THF |

This method is exemplified in the preparation of related compounds such as (S)-1-(3-methoxyphenyl)ethanamine, which shares similar chemical properties and synthetic pathways.

Chiral Resolution of Racemic Intermediates

An alternative approach involves synthesizing the racemic 1-(3-ethoxyphenyl)ethanamine followed by chiral resolution using chiral acids or auxiliaries.

- Synthesis of racemic amine: Via reductive amination or other standard amination methods.

- Resolution agents: Chiral acids such as S-(+)-camphor sulfonic acid or L-(+)-tartaric acid.

- Process: Formation of diastereomeric salts that can be separated by crystallization.

- Recovery: Free base is regenerated by basification and extraction.

- Conversion to hydrochloride salt: Final treatment with hydrochloric acid.

- Avoids the need for expensive chiral catalysts.

- Can provide highly pure enantiomers if resolution is efficient.

- Additional steps increase process complexity.

- Lower overall yield due to separation losses.

- Use of toxic reagents like sodium cyanoborohydride in some methylation steps is a concern for industrial scale.

Industrial Considerations and Salt Formation

- The final step in preparing this compound is the formation of the hydrochloride salt by treating the free amine with hydrochloric acid.

- Industrial processes optimize reaction conditions to maximize yield, purity, and scalability.

- Continuous flow reactors and automated purification improve reproducibility and reduce impurities.

- The hydrochloride salt form improves stability, handling, and solubility for downstream applications.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Asymmetric Reductive Amination | Tetraalkyl titanate/Raney-Ni, H2, chiral amine | High ee (>99%), good yield, scalable | Requires hydrogenation setup |

| Chiral Resolution of Racemate | Use of chiral acids (camphor sulfonic acid) | Avoids chiral catalysts | Additional steps, lower yield |

| Eschweiler-Clarke Methylation | Formaldehyde + reducing agent | Simple for N-methylation | Toxic reagents, not for primary amine |

| Hydrochloride Salt Formation | Treatment with HCl | Improves stability and purity | None significant |

Analyse Des Réactions Chimiques

Types of Reactions: (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The ethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as halides or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl ethanamines.

Applications De Recherche Scientifique

Pharmaceutical Development

Potential Therapeutic Targets

Research indicates that (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride may interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. These interactions suggest its potential application in treating mood disorders and anxiety-related conditions. The compound's ability to modulate these neurotransmitter systems positions it as a candidate for further pharmacological exploration.

Structure-Activity Relationship (SAR)

The chirality of this compound plays a crucial role in its biological activity. Comparative studies between this compound and its enantiomer, (R)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, can provide insights into the structure-function relationships that govern its therapeutic effects.

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, such as nucleophilic substitutions and hydrolysis, making it a versatile building block for medicinal chemistry.

Modification for Novel Compounds

Researchers can modify the ethoxy or amine groups to create analogs with potentially enhanced pharmacological properties. This flexibility in synthesis opens avenues for developing new drugs tailored for specific therapeutic targets.

Neurotransmitter Interaction Studies

Recent studies utilizing molecular docking techniques have assessed the binding affinities of this compound with various receptors involved in neurotransmission. These investigations are critical for understanding the compound's therapeutic potential and safety profile.

Case Study: Mood Disorders

In preclinical models, this compound has shown promise in modulating behaviors associated with anxiety and depression. Such findings underscore its potential utility as a treatment option for psychiatric conditions.

Mécanisme D'action

The mechanism of action of (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substitution Patterns and Physicochemical Properties

The following table compares (S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride with key structural analogs, highlighting substituent variations and their impact on physicochemical properties:

Key Observations:

- Ethoxy vs. Methoxy: The ethoxy group in the target compound increases lipophilicity compared to methoxy (C₉H₁₄ClNO vs.

- Positional Isomerism : Para-substituted ethoxy derivatives (e.g., (S)-1-(4-Ethoxyphenyl)ethanamine HCl) may exhibit distinct biological activity due to altered steric and electronic interactions .

- Halogen Effects : Fluorine substitution (e.g., in (S)-1-(3,4-Difluorophenyl)ethanamine HCl) enhances polarity and metabolic stability, whereas trifluoromethyl groups (-CF₃) significantly increase electron-withdrawing effects and hydrophobicity .

Hydrogen-Bonding and Target Binding

- (S)-1-(3-Ethoxyphenyl)ethanamine HCl : The ethoxy group may participate in hydrophobic interactions, while the protonated amine forms hydrogen bonds with acidic residues (e.g., GLU, ASP) in target proteins .

- Indole-Based Analogs (): Compounds like Tryptamine HCl interact with HSP90 via hydrogen bonds to GLU527 and TYR604 .

Enantiomeric Differences

Solubility and Stability

- Hydrochloride Salts : All compared compounds are hydrochloride salts, improving aqueous solubility compared to free bases .

- Stability : Ethoxy and methoxy derivatives are stable under dry, room-temperature storage, whereas halogenated analogs (e.g., fluorinated compounds) may require stricter inert conditions to prevent decomposition .

Activité Biologique

(S)-1-(3-Ethoxyphenyl)ethanamine hydrochloride, a chiral compound, has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in the treatment of neurological and psychiatric disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic implications.

Chemical Structure and Properties

This compound features an ethoxy group attached to a phenyl ring linked to an ethanamine moiety. Its stereochemistry is significant, as chirality can influence biological activity. The compound's structure suggests potential interactions with various biological targets, particularly neurotransmitter systems involving serotonin and norepinephrine.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Research indicates that it may modulate mood and anxiety disorders by affecting serotonin and norepinephrine pathways. Its binding affinity to these receptors has been explored through computational studies and molecular docking techniques, revealing promising profiles for further pharmacological exploration.

Binding Affinity and Receptor Interaction

Studies have employed high-throughput screening and molecular docking to assess the binding affinities of this compound with various receptors. The compound has shown significant interactions with:

- Serotonin Receptors : Potential modulation of mood-related pathways.

- Norepinephrine Receptors : Implications for anxiety and depression treatments.

These interactions suggest that this compound could serve as a lead compound for developing new therapeutics targeting mood disorders .

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features and characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| (S)-1-(2-Ethoxyphenyl)ethanamine | Similar ethoxy and amine groups | Different substitution pattern on the phenyl ring |

| 1-(3-Methoxyphenyl)ethanamine | Methoxy instead of ethoxy | Potentially different receptor interactions |

| 1-(4-Ethylphenyl)ethanamine | Ethyl substitution on the phenyl ring | Variations in pharmacokinetic properties |

| (R)-1-(3-Ethoxyphenyl)ethanamine | Same structure but different stereochemistry | Differences in biological activity due to chirality |

This table illustrates how variations in structure can influence receptor binding, biological activity, and therapeutic efficacy.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuropharmacological Studies : Investigations into its effects on anxiety models in rodents demonstrated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

- Mood Regulation : In vitro studies indicated that the compound could enhance serotonergic signaling, which is crucial for mood stabilization .

Q & A

Q. Why do solubility measurements vary across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.